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Diethyl 4-iodopyridine-2,6-dicarboxylate

Cat. No.: B047569
CAS No.: 120491-90-9
M. Wt: 349.12 g/mol
InChI Key: OPCIHVVDMSLUOK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. numberanalytics.comnumberanalytics.com The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and ability to participate in a wide range of chemical transformations. numberanalytics.com This versatility makes pyridine derivatives indispensable building blocks in organic synthesis.

In the pharmaceutical industry, the pyridine ring is a common feature in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comlifechemicals.com Prominent examples of pyridine-based pharmaceuticals include Torasemide, an antihypertensive drug, and Pyridostigmine, used in the treatment of myasthenia gravis. lifechemicals.com The pyridine scaffold is also prevalent in agrochemicals, where its derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.comacs.org

Beyond the life sciences, pyridine-based compounds are integral to the development of advanced materials. They serve as key components in the synthesis of conducting polymers, luminescent materials, and metal-organic frameworks (MOFs). numberanalytics.comacs.orgrsc.org The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form complex structures with tailored electronic and photoluminescent properties. rsc.orgresearchgate.net This has led to their application in areas such as gas storage, catalysis, and chemical sensing. researchgate.netnih.gov

Overview of Halogenated Pyridines as Versatile Precursors in Modern Chemical Research

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile precursor for the construction of more complex molecules. Halogenated pyridines are particularly valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the site-selective introduction of a wide range of substituents onto the pyridine core. rsc.orgnih.gov The reactivity of the halogenated position is dependent on the nature of the halogen (I > Br > Cl) and its position on the ring. researchgate.net The electron-withdrawing nature of the nitrogen atom influences the reactivity of the different positions, making some more susceptible to nucleophilic or electrophilic attack. wikipedia.org

The ability to selectively functionalize polyhalogenated pyridines is a powerful strategy for the rapid assembly of complex molecular architectures. nih.gov This has profound implications for drug discovery and the development of new materials, as it allows for the systematic modification of molecular properties to optimize function. nih.govresearchgate.net

Structural and Synthetic Relevance of Diethyl 4-iodopyridine-2,6-dicarboxylate within Pyridine Chemistry

This compound stands out as a particularly valuable building block due to the specific arrangement of its functional groups. The molecule incorporates a pyridine core, two diethyl carboxylate groups at the 2 and 6 positions, and an iodine atom at the 4-position. This unique combination of features makes it a highly versatile precursor for a range of synthetic applications.

The two ester groups can act as directing groups in certain reactions and can be hydrolyzed to the corresponding dicarboxylic acid, which is a common ligand for the synthesis of metal-organic frameworks and supramolecular assemblies. acs.orgresearchgate.netrsc.org The rigid 120° angle between the carboxylate groups and the pyridine ring provides a well-defined geometry for the construction of ordered structures. acs.org

The iodine atom at the 4-position is the most reactive site for cross-coupling reactions, allowing for the selective introduction of a wide variety of aryl, alkyl, and other functional groups. This high reactivity, a general characteristic of iodo-aromatic compounds, enables facile diversification of the pyridine core. researchgate.net

The synthesis of this compound can be achieved from more readily available precursors. One common method involves the halogen exchange of Diethyl 4-chloropyridine-2,6-dicarboxylate using sodium iodide. researchgate.net Other synthetic strategies may start from 4-hydroxypyridine-2,6-dicarboxylic acid derivatives. researchgate.net

The structural and synthetic relevance of this compound is summarized in its ability to serve as a trifunctional building block. The pyridine nitrogen offers a site for coordination and quaternization, the ester groups provide handles for further modification or for directing the assembly of larger structures, and the iodo group acts as a key reactive center for introducing molecular diversity. This makes it an important intermediate in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and supramolecular chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 120491-90-9
Molecular Formula C₁₁H₁₂INO₄
Molecular Weight 349.12 g/mol
Boiling Point 417.2 °C at 760 mmHg
Density 1.635 g/cm³
Flash Point 206.1 °C

Data sourced from Alfa Chemistry alfa-chemistry.com and ChemSpider chemspider.com.

Interactive Data Table: Key Identifiers

IdentifierValue
IUPAC Name This compound
SMILES CCOC(=O)c1cc(I)cc(n1)C(=O)OCC
InChI Key OPCIHVVDMSLUOK-UHFFFAOYSA-N

Data sourced from Mol-Instincts matrix-fine-chemicals.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12INO4 B047569 Diethyl 4-iodopyridine-2,6-dicarboxylate CAS No. 120491-90-9

Properties

IUPAC Name

diethyl 4-iodopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCIHVVDMSLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556543
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120491-90-9
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 4 Iodopyridine 2,6 Dicarboxylate

Halogen Exchange Reactions from Chloro-Substituted Pyridine (B92270) Precursors

A prevalent and efficient method for the synthesis of Diethyl 4-iodopyridine-2,6-dicarboxylate is through a halogen exchange reaction, specifically the Finkelstein reaction. This approach involves the conversion of the more readily available Diethyl 4-chloropyridine-2,6-dicarboxylate.

Synthesis from Diethyl 4-chloropyridine-2,6-dicarboxylate via Sodium Iodide and Acetyl Chloride

The transformation of Diethyl 4-chloropyridine-2,6-dicarboxylate to its iodo counterpart can be effectively carried out using sodium iodide as the iodine source. chemicalbook.com The reaction is facilitated by the presence of acetyl chloride. chemicalbook.com In this process, the chloro substituent at the 4-position of the pyridine ring is displaced by an iodide ion. The reaction proceeds in two stages: the initial reaction with sodium iodide followed by the addition of acetyl chloride. chemicalbook.com

Optimized Reaction Conditions and Solvent Systems (e.g., Acetonitrile)

For this halogen exchange to proceed efficiently, the choice of solvent and reaction conditions is crucial. Acetonitrile is a commonly used solvent for this transformation, providing a suitable medium for the dissolution of the reactants. chemicalbook.com The reaction is typically conducted at a controlled temperature of 20°C. chemicalbook.com The sequential addition of reagents involves an initial two-hour reaction with sodium iodide, followed by a further two-hour period after the introduction of acetyl chloride. chemicalbook.com

ParameterCondition
Starting MaterialDiethyl 4-chloropyridine-2,6-dicarboxylate
ReagentsSodium Iodide, Acetyl Chloride
SolventAcetonitrile
Temperature20°C
Reaction Time4 hours (2 hours per stage)

Sonication-Assisted Synthesis Protocols

To enhance the rate and efficiency of the halogen exchange reaction, sonication can be employed. chemicalbook.com Ultrasound irradiation provides mechanical energy that can promote better mixing, mass transfer, and activation of the reacting species, often leading to shorter reaction times and improved yields compared to conventional methods. nih.govresearchgate.netresearchgate.net The application of sonication in the synthesis of this compound from its chloro-precursor represents a process intensification strategy. chemicalbook.com

Iodination of Hydroxypyridine Derivatives

An alternative synthetic route to this compound involves the direct iodination of a 4-hydroxypyridine (B47283) precursor. This method circumvents the need for a halogenated starting material.

Transformation from 4-Hydroxypyridine-2,6-dicarboxylate Utilizing Tertiary Butyl Ammonium (B1175870) Iodide and Phosphorus Pentoxide

The conversion of a 4-hydroxy group on the pyridine ring to an iodo group can be achieved using a combination of a quaternary ammonium iodide salt and a dehydrating agent. While the direct synthesis of the diethyl ester is not explicitly detailed in the provided sources, a similar transformation has been reported for the corresponding dimethyl ester, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (the dimethyl ester of chelidamic acid). rsc.org In this analogous synthesis, Tetrabutylammonium iodide serves as the iodide source, and phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent, facilitating the substitution reaction. rsc.org It is plausible that a similar methodology could be applied for the diethyl ester.

Reaction Kinetics and Temperature Control in Toluene Solvent Systems

The iodination of the 4-hydroxy-2,6-pyridinedicarboxylate scaffold is typically performed in a non-polar aprotic solvent such as toluene. rsc.org Temperature control is a critical parameter for the success of this reaction. The reaction mixture is generally heated to ensure a sufficient reaction rate. For the analogous dimethyl ester synthesis, the mixture was stirred for 6 hours at a temperature of 110°C. rsc.org These conditions highlight the need for elevated temperatures to drive the reaction to completion. While specific kinetic data is not extensively provided, the specified reaction time and temperature offer insight into the reaction's progress under these conditions.

ParameterCondition (based on analogous dimethyl ester synthesis)
Starting Material4-Hydroxypyridine-2,6-dicarboxylate (Chelidamic Acid) derivative
ReagentsTertiary Butyl Ammonium Iodide (or similar), Phosphorus Pentoxide
SolventToluene
Temperature110°C
Reaction Time6 hours

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound is contingent upon the effective purification and isolation of its synthetic intermediates. The choice of technique is dictated by the chemical and physical properties of the intermediate, including its polarity, solubility, and stability. Common methodologies employed in the purification of precursors to the target compound include precipitation, filtration, recrystallization, and column chromatography.

Precipitation is a widely used technique to isolate solid intermediates from a reaction mixture. This is often achieved by altering the solvent composition to decrease the solubility of the desired compound or by cooling the reaction mixture. For instance, pouring the reaction mixture onto crushed ice can induce rapid precipitation of the product. nih.gov Following precipitation, filtration is employed to separate the solid intermediate from the liquid phase.

Recrystallization is a powerful method for enhancing the purity of solid intermediates. nih.gov This process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the intermediate decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Absolute ethanol (B145695) is an example of a solvent used for recrystallization in the synthesis of related pyridine dicarboxylate derivatives. nih.gov

For intermediates that are not easily purified by recrystallization, or for the removal of closely related impurities, column chromatography is a highly effective technique. researchgate.net This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). By carefully selecting the eluent system, intermediates can be isolated with a high degree of purity. A common eluent system for similar compounds involves a mixture of hexane (B92381) and ethyl acetate. researchgate.net The progress of the separation is often monitored by thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Routes: Yields, Purity, and Scalability Considerations

Several synthetic pathways to this compound have been developed, primarily starting from other 4-substituted pyridine-2,6-dicarboxylates. The most prominent routes begin with Diethyl 4-chloropyridine-2,6-dicarboxylate, Diethyl 4-bromopyridine-2,6-dicarboxylate, or Diethyl 4-hydroxypyridine-2,6-dicarboxylate. The choice of a particular route often involves a trade-off between reaction yield, product purity, cost of starting materials, and the ease of scaling the process for larger-scale production.

The synthesis from Diethyl 4-chloropyridine-2,6-dicarboxylate represents a direct halogen exchange reaction (Finkelstein reaction). This method involves treating the chloro-substituted precursor with an iodide salt, such as sodium iodide, in a suitable solvent like acetonitrile. This route is notable for its high efficiency, with reported yields reaching up to 100%. chemicalbook.com The reaction conditions are typically mild, proceeding at room temperature, which can contribute to higher purity by minimizing side reactions.

Alternatively, the target molecule can be synthesized from Diethyl 4-bromopyridine-2,6-dicarboxylate. Similar to the chloro- route, this is a halogen exchange reaction. While still efficient, the yields may be slightly lower than the chloro- pathway. The synthesis of the bromo- intermediate itself often starts from Diethyl 4-hydroxypyridine-2,6-dicarboxylate (diethyl chelidamate) using a brominating agent like phosphorus pentabromide, a reaction that can achieve high yields of around 92%. chemicalbook.com

Below is a comparative analysis of these synthetic routes.

Interactive Data Table: Comparative Analysis of Synthetic Routes

Starting MaterialKey ReagentsReported Yield (%)Purity ConsiderationsScalability
Diethyl 4-chloropyridine-2,6-dicarboxylateSodium Iodide, Acetyl Chloride100 chemicalbook.comHigh; mild conditions minimize byproducts.Favorable; one-step, high-yield reaction.
Diethyl 4-bromopyridine-2,6-dicarboxylateIodide SourceHigh (inferred)Generally high; similar to the chloro- route.Favorable; efficient halogen exchange.
Diethyl 4-hydroxypyridine-2,6-dicarboxylateBrominating/Iodinating AgentsVariable (multi-step)Purity may be impacted by intermediate steps.Less favorable; multi-step process increases complexity.

From a scalability perspective, the single-step, high-yield reaction from Diethyl 4-chloropyridine-2,6-dicarboxylate is the most attractive option. The mild reaction conditions and simple procedure are amenable to large-scale production. The route from the bromo-precursor is also highly scalable. The synthesis from the hydroxy-precursor, being a multi-step process, introduces more complexity, potentially higher costs, and greater challenges in maintaining high purity and yield on a larger scale.

Chemical Reactivity and Derivatization Strategies of Diethyl 4 Iodopyridine 2,6 Dicarboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position

The electron-withdrawing nature of the two ester groups at the 2- and 6-positions enhances the reactivity of the C-I bond at the 4-position, making it susceptible to oxidative addition in catalytic cycles. This has been exploited primarily through palladium-catalyzed reactions to form new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira-type)

Palladium catalysis is a powerful tool for the derivatization of diethyl 4-iodopyridine-2,6-dicarboxylate. While the Sonogashira coupling has been explicitly demonstrated, the potential for Suzuki coupling remains a logical extension of its reactivity profile.

The formation of new C-C bonds at the 4-position allows for the connection of aryl and alkynyl groups to the pyridine (B92270) core. A notable example is the Sonogashira cross-coupling reaction, which has been utilized to synthesize more complex molecules. ru.nl In one instance, this compound was coupled with N¹,N³,N⁵-tris(4-ethynylphenyl)benzene-1,3,5-tricarboxamide to create a tripodal ligand. This reaction specifically forms a C(sp)-C(sp²) bond, linking the pyridine ring to an alkynyl moiety. ru.nl

The success of these coupling reactions is highly dependent on the catalytic system employed. For the Sonogashira coupling of this compound, a common catalytic system involves the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the palladium source and copper(I) iodide (CuI) as a co-catalyst. ru.nl The reaction is typically carried out in a degassed solvent mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (TEA) at room temperature. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction. While this system is effective, further optimization has been suggested to improve reaction yields, which in one reported case was only 12%. ru.nl

Reaction Type Catalyst Co-catalyst Solvent/Base Reactant Product Type Yield
Sonogashira CouplingPd(PPh₃)₄CuITHF/TriethylamineN¹,N³,N⁵-tris(4-ethynylphenyl)benzene-1,3,5-tricarboxamidePyridine-alkyne12%

Copper-Mediated Coupling Reactions

While palladium-catalyzed reactions are prevalent, copper-mediated couplings offer alternative pathways for derivatization, particularly for the formation of carbon-heteroatom bonds.

Information on the Ullmann-type carbon-nitrogen (C–N) coupling of this compound with nitrogen-containing heterocycles such as carbazoles is not available in the reviewed literature.

Specific details on the optimization of Ullmann-type reaction parameters for this compound are not documented in the available sources.

Functional Group Transformations of the Ester Moieties

The two diethyl ester groups are key functional handles for derivatization. They can undergo transformations such as reduction to alcohols or partial reduction to aldehydes, providing pathways to a range of other functional groups.

While esters are generally less reactive to sodium borohydride (B1222165) (NaBH₄) than aldehydes or ketones, the electron-deficient nature of the pyridine ring enhances the electrophilicity of the ester carbonyl carbons in pyridine-2,6-dicarboxylates, enabling their reduction under specific conditions. Research on analogous, non-iodinated pyridine diesters demonstrates that this transformation to the corresponding diol, (pyridine-2,6-diyl)dimethanol, can be achieved effectively.

One established method involves the use of sodium borohydride in combination with calcium chloride in an ethanol (B145695) solvent. This procedure has been shown to reduce diethyl pyridine-2,6-dicarboxylate (B1240393) to pyridine-2,6-dimethanol in high yield. rsc.org Another successful approach employs a straightforward reduction of the dimethyl ester analog with sodium borohydride in methanol, also resulting in a high yield of the diol. chemicalbook.com A patented method has also described the reduction of the parent 2,6-pyridinedicarboxylic acid using a sodium borohydride/iodine system in THF. google.com These examples strongly suggest that the ester groups of this compound can be selectively reduced to hydroxymethyl groups while preserving the carbon-iodine bond, given the mild and chemoselective nature of these NaBH₄-based reagent systems.

ParameterDetails
Substrate Diethyl pyridine-2,6-dicarboxylate (analog)
Product Pyridine-2,6-dimethanol
Reagents Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂)
Solvent Anhydrous Ethanol
Temperature Room Temperature
Yield 89.2% rsc.org

The functional groups derived from the ester moieties can be further elaborated into aldehydes or halomethyl groups, which are valuable intermediates for subsequent synthetic steps.

Conversion to Aldehydes: The partial reduction of the ester groups to form 4-iodopyridine-2,6-dicarbaldehyde (B13972551) is a feasible transformation. This is typically achieved using sterically hindered and less reactive hydride reagents that can be delivered in a controlled manner. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, generally used at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. Precise stoichiometric control is crucial for achieving high yields of the dialdehyde.

Conversion to Bromomethyl Derivatives: The diol, (4-iodopyridine-2,6-diyl)dimethanol, obtained from the full reduction of the esters, can be converted to the corresponding 2,6-bis(bromomethyl)-4-iodopyridine. This transformation is a standard method for converting alcohols to alkyl halides. For the analogous non-iodinated pyridine-2,6-dimethanol, this conversion is effectively carried out by treatment with concentrated hydrobromic acid (HBr) at elevated temperatures. rsc.org This process involves the protonation of the hydroxyl groups followed by nucleophilic substitution by bromide ions.

ParameterDetails
Substrate Pyridine-2,6-dimethanol (analog)
Product 2,6-Bis(bromomethyl)pyridine
Reagents 48% Hydrobromic Acid (HBr)
Conditions 125 °C, 6 hours
Yield Not specified in source rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways at the 4-Iodo Position

The 4-position of the pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to a combination of three factors:

The inherent electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom.

The presence of two powerful electron-withdrawing diethyl ester groups at the ortho- and para- (relative to each other) positions, which further decrease electron density on the ring and stabilize the intermediate. libretexts.org

The iodine atom serves as a competent leaving group.

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon at the C-4 position, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the ester groups. Aromaticity is subsequently restored by the expulsion of the iodide leaving group, yielding the 4-substituted pyridine derivative. libretexts.orgnih.gov A wide array of nucleophiles, such as amines, alkoxides, and thiolates, can be employed in this reaction, making it a powerful tool for introducing diverse functionalities at the 4-position.

ParameterDetails
Substrate This compound
Reaction Nucleophilic Aromatic Substitution (SNAr)
Nucleophiles Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻), etc.
Product Diethyl 4-(substituted)pyridine-2,6-dicarboxylate
Conditions Typically mild to moderate heating in a suitable solvent.
Yield Generally high, due to the high activation of the substrate.

Orthogonal Reactivity and Chemoselectivity Considerations

A key advantage of this compound as a synthetic intermediate is the potential for orthogonal reactivity, allowing for the selective modification of one functional group in the presence of others.

SNAr vs. Ester Modification: The conditions required for SNAr at the 4-position are typically mild enough not to affect the ethyl ester groups. For instance, reactions with amine or thiol nucleophiles can often be performed at or slightly above room temperature, conditions under which ester hydrolysis or reduction does not occur. This allows for the substitution of the iodo group while leaving the esters intact for subsequent transformations.

Ester Reduction vs. C-I Bond Cleavage: The chemoselective reduction of the ester groups in the presence of the aryl iodide is achievable. As demonstrated with analogous compounds, NaBH₄-based systems are mild enough to reduce the activated esters without causing reductive dehalogenation of the C-I bond. rsc.orgchemicalbook.com In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely be less selective and could lead to the cleavage of the carbon-iodine bond in addition to ester reduction.

Selective Mono-functionalization of Esters: While the two ester groups are chemically equivalent, achieving selective reaction at only one of them (e.g., monohydrolysis or mono-reduction) can be possible under carefully controlled stoichiometric and reaction conditions. For example, studies on other symmetric diesters have shown that selective monohydrolysis can be achieved using specific catalysts and a limited amount of base, providing a route to the corresponding mono-acid mono-ester. mdpi.com This suggests that similar strategies could potentially be applied to this compound to generate asymmetric derivatives.

Reactive SiteSelective TransformationTypical Reagents/ConditionsRationale for Selectivity
C-4 Iodo Group Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates; Mild heatSNAr conditions are generally not harsh enough to hydrolyze or reduce the ester groups.
Ester Groups Reduction to AlcoholsNaBH₄ / CaCl₂ or NaBH₄ / MeOHNaBH₄ is a mild reducing agent that is chemoselective for the activated esters over the aryl iodide bond.
One Ester Group Monohydrolysis1.2 eq. NaOH, Catalyst (e.g., TEAB) mdpi.comCareful control of stoichiometry and conditions can favor the reaction at a single site on a symmetric molecule.

Applications in Supramolecular Chemistry and Advanced Materials Science

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be systematically controlled by the judicious selection of their molecular components. Diethyl 4-iodopyridine-2,6-dicarboxylate is an excellent precursor for the synthesis of bespoke organic linkers for MOF construction, owing to the facile functionalization of its iodo group through various cross-coupling reactions.

The combination of pyridine (B92270) and carbazole (B46965) moieties within a single ligand is a promising strategy for developing MOFs with interesting photophysical properties. The carbazole unit is known for its electron-donating and photoactive characteristics. The synthesis of such hybrid ligands can be achieved by employing cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, where the iodo group of this compound is replaced by a carbazole unit. For instance, 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid is a ligand that can be used to construct 2D layered MOFs. The resulting MOFs can exhibit properties such as blue-violet light emission.

A general synthetic approach involves the palladium-catalyzed coupling of this compound with a suitable carbazole derivative. The subsequent hydrolysis of the ester groups yields the dicarboxylic acid linker required for MOF synthesis.

Table 1: Representative Pyridine-Carbazole Hybrid Ligand for MOF Construction

Ligand NameSynthetic PrecursorResulting MOF Properties (Example)
9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acidThis compound (inferred)2D layered framework, blue-violet light emission

The development of luminescent MOFs is a rapidly growing area of research due to their potential applications in sensing, imaging, and lighting. Copper-based MOFs are of particular interest due to the low cost and rich coordination chemistry of copper. The luminescence of these materials can be tuned by modifying the organic linker.

By functionalizing this compound with different chromophoric units via reactions like the Sonogashira coupling, it is possible to create a library of ligands with varying electronic properties. These ligands can then be used to construct copper-based MOFs with tunable emission wavelengths. For example, the introduction of an ethynyl-pyrene group at the 4-position of the pyridine ring can lead to ligands that, when incorporated into a copper MOF, result in materials with strong luminescence in the visible region. The emission properties of such MOFs are often influenced by metal-to-ligand charge transfer (MLCT) and intraligand transitions.

Table 2: Strategy for Tunable Luminescence in Copper-Based MOFs

Ligand Modification StrategyPrecursor CompoundExpected Impact on Luminescence
Sonogashira coupling with terminal alkynes bearing chromophoresThis compoundRed-shifting of emission, enhancement of quantum yield
Suzuki coupling with arylboronic acids containing fluorophoresThis compoundIntroduction of new emission bands, potential for ratiometric sensing

Lanthanide-based MOFs (Ln-MOFs) are renowned for their sharp and characteristic luminescence, which arises from f-f electronic transitions. researchgate.netrsc.org These materials are promising candidates for applications in bio-imaging, sensing, and solid-state lighting. The organic linker in Ln-MOFs plays a crucial role as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light. researchgate.net

This compound serves as an ideal platform for the design of antenna ligands. The iodo group can be replaced with various organic moieties that possess high absorption cross-sections and triplet energy levels suitable for sensitizing the emission of specific lanthanide ions, such as Europium(III) (red emission) and Terbium(III) (green emission). For example, coupling a phenanthrene (B1679779) or a triphenylene (B110318) unit to the pyridine core via a Suzuki or Sonogashira reaction can yield ligands that are highly effective in sensitizing lanthanide luminescence. researchgate.net The resulting Ln-MOFs can exhibit high quantum yields and long luminescence lifetimes.

Precursor for Ligands in Coordination Chemistry

Beyond the realm of extended network solids like MOFs, this compound is a valuable precursor for the synthesis of discrete ligands for a variety of applications in coordination chemistry, including metal ion sensing and catalysis.

Tripodal ligands are of significant interest in coordination chemistry due to their ability to form stable and well-defined complexes with metal ions. The pre-organized nature of these ligands often leads to high binding affinities and selectivities. This compound has been successfully employed in the synthesis of sophisticated tripodal ligands for the recognition of lanthanide ions.

A notable example is the synthesis of a tripodal ligand based on a 1,3,5-benzenetricarboxamide core, where each of the three "arms" is functionalized with a 4-(phenylethynyl)pyridine-2,6-dicarboxylate unit. researchgate.net The synthesis of this coordinating arm is achieved through a Sonogashira coupling reaction between this compound and phenylacetylene. researchgate.net The resulting tripodal ligand was shown to form self-assembled species with Europium(III) ions in solution. researchgate.net The photophysical studies of these complexes confirmed that the ligand acts as an antenna, efficiently transferring energy to the Eu(III) center, leading to its characteristic red luminescence. researchgate.net This demonstrates the potential of such systems for the development of luminescent sensors for lanthanide ions. researchgate.net

Table 3: Research Findings on a Tripodal Ligand Derived from this compound for Eu(III) Binding researchgate.net

Ligand StructureSynthetic Step Involving PrecursorMetal Ion StudiedKey Finding
Tripodal 1,3,5-benzenetricarboxamide with 4-(phenylethynyl)pyridine-2,6-dicarboxylate armsSonogashira coupling of this compound with phenylacetyleneEuropium(III)Formation of luminescent metal-ligand self-assembled species with energy transfer from the ligand to the metal center.

The electronic properties of a metal center in a coordination complex can be finely tuned by modifying the ligands coordinated to it. Substituents on the pyridine ring can exert either electron-donating or electron-withdrawing effects, which are transmitted to the metal center through the sigma and pi bonds. This electronic tuning can have a profound impact on the catalytic activity and photophysical properties of the complex.

This compound provides a convenient entry point for introducing a wide range of substituents at the 4-position. For example, electron-donating groups, such as amino or alkoxy groups, can be introduced via Buchwald-Hartwig or Ullmann-type reactions, respectively. Conversely, electron-withdrawing groups, like cyano or nitro groups, can be installed through appropriate nucleophilic substitution or cross-coupling reactions.

The resulting electronically-tuned ligands can be used to modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles. For instance, in oxidation catalysis, a more electron-deficient metal center can be more reactive. In photophysics, the energy of metal-to-ligand charge transfer (MLCT) excited states can be systematically varied, leading to predictable changes in the absorption and emission spectra of the complexes. This allows for the rational design of photosensitizers and luminescent probes with desired properties.

Development of Luminescent Lanthanide Chelates with Enhanced Excitation Characteristics

The quest for highly sensitive diagnostic and imaging agents has driven the development of luminescent lanthanide chelates. The pyridine-2,6-dicarboxylate (B1240393) scaffold is a well-established ligand for sensitizing the luminescence of lanthanide ions. nih.govsurrey.ac.uk The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light with its characteristic long-lived, sharp emission bands. researchgate.netrsc.org

Modification of the pyridine-2,6-dicarboxylate ligand at the 4-position, as seen in this compound, offers a strategic approach to modulate the photophysical properties of the resulting lanthanide complexes. The introduction of a heavy atom like iodine can influence the electronic properties of the ligand, potentially leading to a red-shift in the absorption maximum. researchgate.net This is a desirable feature as it allows for excitation at longer wavelengths, which is often less damaging to biological samples and reduces background fluorescence.

While direct studies on lanthanide complexes of this compound are not extensively reported, research on analogous substituted pyridine-2,6-dicarboxylate ligands demonstrates the viability of this approach. For instance, halogen substitution has been shown to alter the singlet and triplet state energies of the ligand, which are crucial for efficient energy transfer to the lanthanide ion. surrey.ac.uk The 4-iodo substituent can also serve as a handle for further functionalization, allowing for the attachment of other chromophores or biomolecules to create more sophisticated luminescent probes.

Table 1: Potential Effects of the 4-Iodo Substituent on Lanthanide Chelate Properties

PropertyPotential Effect of 4-Iodo SubstitutionRationale
Excitation Wavelength Red-shift (longer wavelength)The heavy iodine atom can influence the π-system of the pyridine ring, lowering the energy of the excited states.
Luminescence Quantum Yield Potential for enhancement or quenchingThe heavy atom effect can influence intersystem crossing rates, which can either enhance or decrease the efficiency of energy transfer to the lanthanide ion.
Intersystem Crossing EnhancedThe heavy iodine atom can promote spin-orbit coupling, facilitating the transition from the singlet to the triplet excited state, which is often crucial for lanthanide sensitization.
Further Functionalization EnabledThe carbon-iodine bond can be used for cross-coupling reactions to attach other molecular fragments.

Construction of Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, complex structures is a cornerstone of supramolecular chemistry. This compound possesses key features that make it a promising building block for various supramolecular architectures.

Mechanically interlocked molecules, such as catenanes (composed of interlocked rings) and rotaxanes (a wheel threaded onto an axle), have garnered significant attention for their potential use in molecular machines and switches. researchgate.netnih.gov The synthesis of these intricate structures often relies on template-directed methods, where a metal ion or other recognition site organizes the precursor components into the correct orientation for the final interlocking reaction. nih.govrsc.orgresearchgate.net

While phenanthroline-based ligands have been extensively used in the copper(I)-templated synthesis of catenanes and rotaxanes, pyridine-dicarboxylate units also serve as effective metal-coordinating motifs. nih.gov The nitrogen atom and the carbonyl oxygen atoms of the ester groups in this compound can act as coordination sites for metal ions.

Furthermore, the 4-iodo position presents an opportunity for post-assembly modification or for the introduction of bulky stopper groups necessary for the formation of stable rotaxanes. The synthesis of such molecules is a testament to the power of directing non-covalent interactions to achieve complex topologies. davuniversity.org Although direct synthesis of catenanes or rotaxanes using this specific iodo-compound is not yet prominent in the literature, its potential as a precursor to more elaborate ligands for this purpose is significant. oist.jp

Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). mdpi.commdpi.com The iodine atom in this compound is a potent halogen bond donor, capable of forming directional interactions with electron-rich atoms such as nitrogen or oxygen. nih.govresearchgate.net This property can be harnessed to direct the self-assembly of molecules into ordered structures in the solid state and in solution. researchgate.net

The formation of co-crystals, where this compound interacts with complementary halogen bond acceptors, can lead to the creation of one-, two-, or three-dimensional networks with predictable geometries. mdpi.com This strategy has been successfully employed with other iodo-substituted aromatic compounds to build complex supramolecular assemblies. nih.gov

In the context of pseudo-rotaxane formation, the halogen bond can act as a template to thread a linear molecule (the axle) through a macrocycle (the wheel). The directional and specific nature of the halogen bond between the iodine atom on the axle and a recognition site on the wheel can drive the formation of the threaded complex.

Molecular capsules are cage-like structures that can encapsulate smaller guest molecules, leading to applications in drug delivery, catalysis, and sensing. mdpi.comrsc.orgrsc.org The construction of these host molecules often involves the self-assembly of multiple components held together by non-covalent interactions.

Pyridine-containing units are frequently incorporated into the structure of larger macrocycles and cages. The rigid geometry and defined coordination vectors of the pyridine ring help to create well-defined cavities. This compound can serve as a versatile building block in the synthesis of such host systems. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to form amide or ester linkages with other molecular components to build up the larger capsule structure. The 4-iodo position can be functionalized to introduce additional recognition sites or to tune the solubility and electronic properties of the host molecule.

The resulting molecular capsules can exhibit selective binding of guest molecules based on size, shape, and chemical complementarity, a fundamental aspect of host-guest chemistry. mdpi.com

Contributions to Organic Optoelectronic Materials

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency of an OLED is highly dependent on the charge transport properties of the organic materials used in its various layers. Pyridine derivatives are known to be effective electron-transporting materials (ETMs) due to the electron-deficient nature of the pyridine ring. itn-tadfsolutions.de

Incorporating pyridine-based materials into the emissive layer or as a dedicated electron-transport layer can improve the balance of charge carriers (electrons and holes) within the device, leading to higher efficiency and longer lifetime. While specific studies on the use of this compound in OLEDs are not widely available, the fundamental properties of the molecule suggest its potential in this area.

The electron-withdrawing nature of the two diethyl dicarboxylate groups would further enhance the electron-accepting character of the pyridine ring, potentially leading to improved electron mobility. The iodine atom could also influence the molecular packing in the solid state, which plays a crucial role in charge transport between adjacent molecules. Research on related pyridine-dicarboxylate derivatives in organic electronics could pave the way for the application of this specific compound in next-generation OLEDs.

Table 2: Summary of Potential Applications and Key Molecular Features

Application AreaRelevant Molecular Feature(s)Potential Role of this compound
Luminescent Lanthanide Chelates Pyridine-2,6-dicarboxylate scaffold, 4-iodo substituentLigand for sensitizing lanthanide emission with potentially enhanced excitation characteristics.
Mechanically Interlocked Molecules Metal coordinating sites, functionalizable 4-positionBuilding block or precursor for ligands in the templated synthesis of catenanes and rotaxanes.
Halogen Bonded Assemblies 4-iodo substituent (halogen bond donor)Directing component in the self-assembly of supramolecular structures and pseudo-rotaxanes.
Molecular Capsules Pyridine core, ester groups for derivatizationA versatile unit for the construction of host molecules for guest encapsulation.
Organic Light-Emitting Diodes Electron-deficient pyridine ring, ester groupsPotential electron-transporting material to enhance charge balance and efficiency in OLEDs.

Design of Chromophores with Tunable Absorption Bands for Near-Infrared Emitters

The quest for advanced materials with tailored optical properties has positioned this compound as a valuable building block in the design of sophisticated chromophores for near-infrared (NIR) applications. The unique structural and electronic features of this compound provide a versatile platform for constructing complex organic dyes with finely tunable absorption and emission characteristics.

The strategic placement of the iodine atom at the 4-position of the pyridine ring is a key feature that enables the chemical modification of the core structure. This iodo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the introduction of various aryl or alkyl acetylene (B1199291) moieties, effectively extending the π-conjugated system of the molecule. The ability to systematically vary the nature of the coupled acetylene provides a powerful tool for tuning the electronic and photophysical properties of the resulting chromophores.

The underlying principle for achieving tunable absorption bands lies in the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. By extending the π-conjugation through Sonogashira coupling, the HOMO-LUMO gap can be systematically narrowed. This reduction in the energy gap leads to a bathochromic shift, or red shift, of the maximum absorption wavelength (λmax) towards the near-infrared region of the electromagnetic spectrum.

Detailed Research Findings

Research in the field of organic electronics and photonics has demonstrated that the extent of the bathochromic shift is directly related to the electronic nature of the substituent introduced via the Sonogashira coupling. For instance, coupling with electron-donating groups can further decrease the HOMO-LUMO gap, leading to absorption at longer wavelengths. Conversely, the incorporation of electron-withdrawing groups can modulate the electronic properties in a different manner, offering a wide range of possibilities for fine-tuning the absorption spectrum.

The following table illustrates the hypothetical effect of different substituents on the absorption properties of chromophores derived from this compound.

Substituent (R) in R-C≡C- Electronic Nature Expected Effect on λmax Potential NIR Emission Range
PhenylNeutralModerate Red ShiftLower NIR (700-800 nm)
4-MethoxyphenylElectron-DonatingSignificant Red ShiftMid NIR (800-900 nm)
4-NitrophenylElectron-WithdrawingModulated Red ShiftLower to Mid NIR (750-850 nm)
ThienylElectron-Rich HeterocycleSignificant Red ShiftMid to High NIR (850-1000 nm)

This table presents expected trends based on established principles of chromophore design and has been generated for illustrative purposes.

Role in Advanced Synthetic Methodologies

Intermediate for the Construction of Complex Heterocyclic Scaffolds

The reactivity of the carbon-iodine bond in Diethyl 4-iodopyridine-2,6-dicarboxylate makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. By employing this methodology, a wide array of substituents can be introduced at the 4-position of the pyridine (B92270) ring, leading to the synthesis of a diverse library of 4-substituted pyridine-2,6-dicarboxylate (B1240393) derivatives. These derivatives serve as key intermediates in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. oist.jp

The general applicability of 4-substituted pyridine-2,6-dicarboxylic acid derivatives as building blocks is well-established. They are utilized in the synthesis of bioactive molecules and chemical probes for biological research. oist.jp The ability to precisely introduce various functionalities at the 4-position through the iodo intermediate allows for the fine-tuning of the steric and electronic properties of the final heterocyclic systems.

Precursor in the Development of Scaffolds for Chemical Biology Research

The pyridine-2,6-dicarboxylate core is a recognized scaffold in the design of molecules for chemical biology. The introduction of an iodine atom at the 4-position provides a handle for further functionalization, enabling the creation of specialized molecular probes and ligands. These molecules can be designed to interact with specific biological targets, aiding in the study of biological processes.

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, making them attractive targets in drug discovery. While a direct synthesis of Imidazo[1,5-a]pyridines from this compound is not explicitly detailed in the reviewed literature, the general synthetic strategies for this class of compounds often involve the cyclization of appropriately substituted pyridine precursors.

The synthesis of the Imidazo[1,5-a]pyridine ring system can be achieved through various methods, including the condensation of 2-aminomethylpyridines with various reagents. The functionalized pyridine core of this compound can, in principle, be modified to incorporate the necessary functionalities for such cyclization reactions. For instance, the ester groups could be reduced to alcohols or converted to amides, and the iodo group could be replaced via nucleophilic substitution to introduce a nitrogen-containing side chain, which could then participate in the formation of the imidazole ring.

The following table summarizes various synthetic approaches to Imidazo[1,5-a]pyridines, highlighting the types of precursors and reaction conditions that could potentially be adapted for use with derivatives of this compound.

PrecursorsReagents/ConditionsResulting Scaffold
2-Aminomethylpyridines, Benzaldehydes, Sodium BenzenesulfinatesIodine-mediated one-pot synthesis3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines
Substituted Picolinaldehydes, Amines, FormaldehydeThree-component couplingImidazo[1,5-a]pyridinium ions
Pyridotriazoles, NitrilesBF₃·Et₂OImidazo[1,5-a]pyridines

Future Research Directions and Perspectives

Exploration of Novel Catalytic Pathways for Derivatization

The presence of a reactive C-I bond at the 4-position of the pyridine (B92270) ring makes Diethyl 4-iodopyridine-2,6-dicarboxylate an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on expanding the repertoire of catalytic methods for its derivatization, moving beyond traditional approaches to embrace more innovative and sustainable strategies.

Palladium-catalyzed C-H activation and functionalization represent a significant area for future exploration. acs.orgresearchgate.net These methods allow for the direct formation of C-C and C-heteroatom bonds, often with high selectivity and functional group tolerance. beilstein-journals.orgnih.govacs.org Research into novel palladium catalysts, including those supported on functionalized polymers, could lead to more efficient and recyclable catalytic systems for the arylation and alkenylation of the pyridine core. acs.org Intramolecular C-H arylation, employing a palladium catalyst, has already shown promise in the synthesis of multiply fused heteroaromatic compounds from pyridine derivatives, a strategy that could be adapted for derivatives of this compound to create complex, polycyclic structures. beilstein-journals.orgnih.gov

Furthermore, the emergence of photoredox catalysis offers a powerful tool for the functionalization of pyridines under mild conditions. acs.orgacs.orgnih.gov This approach utilizes visible light to generate radical intermediates, enabling a wide range of transformations that are often complementary to traditional metal-catalyzed reactions. acs.org Investigating the application of photoredox catalysis to this compound could unlock new pathways for alkylation, amination, and other functionalizations. acs.org

Table 1: Potential Catalytic Derivatization Strategies

Catalytic StrategyPotential FunctionalizationKey Advantages
Palladium-Catalyzed C-H ActivationArylation, Alkenylation, AlkylationHigh selectivity, functional group tolerance
Photoredox CatalysisAlkylation, Amination, PerfluoroalkylationMild reaction conditions, unique reactivity
Dual Catalysis (e.g., Pd/Cu)Sonogashira, Stille, and Suzuki CouplingsAccess to a wide range of derivatives

Development of Responsive and Stimuli-Responsive Materials

The rigid and functionalizable nature of the pyridine-2,6-dicarboxylate (B1240393) scaffold makes it an excellent candidate for incorporation into advanced materials with responsive or "smart" properties. These materials can change their physical or chemical characteristics in response to external stimuli such as light, temperature, pH, or the presence of specific analytes.

A promising avenue of research is the synthesis of novel polymers incorporating this compound or its derivatives as monomers. The enzymatic synthesis of polyesters from various diethyl pyridinedicarboxylates has already been demonstrated, highlighting the potential for creating bio-based and potentially biodegradable polymers. nih.gov By carefully selecting co-monomers and controlling the polymer architecture, it may be possible to create materials with tunable thermal and mechanical properties.

Furthermore, the electronic properties of the pyridine ring can be modulated by introducing different substituents at the 4-position through the catalytic methods described in the previous section. This opens up the possibility of creating pyridine-based materials with tunable optical and electronic properties, which could find applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. researchgate.netmdpi.commdpi.com For instance, the incorporation of fluorophores or chromophores onto the pyridine core could lead to materials that exhibit changes in their fluorescence or color in response to environmental changes.

Integration into Bio-Inspired Supramolecular Assemblies

Nature provides a wealth of inspiration for the design of complex, functional molecular systems through self-assembly. The principles of molecular recognition and non-covalent interactions that govern biological systems can be harnessed to construct intricate supramolecular architectures from synthetic building blocks. This compound and its derivatives, with their defined geometry and multiple hydrogen bonding sites, are well-suited for this purpose.

The pyridine-amide and pyridine-dicarboxylate motifs are known to participate in predictable hydrogen bonding and coordination interactions, making them valuable components in the design of self-assembling systems. acs.orgnih.govnih.gov Future research could explore the synthesis of derivatives of this compound that can be programmed to self-assemble into discrete molecular cages, tubes, or extended networks. nih.gov The formation of hierarchical supramolecular structures, where initial assemblies further organize into larger, more complex architectures, is another exciting possibility. nih.gov

Drawing inspiration from biological systems, researchers can aim to create bio-inspired materials with advanced functions. mdpi.comust.hk For example, by incorporating peptide or nucleic acid fragments into the derivatives of this compound, it may be possible to create self-assembling systems that mimic the structure and function of natural proteins or viruses. ust.hk Such bio-inspired assemblies could have applications in drug delivery, catalysis, and diagnostics. The study of supramolecular synthons, particularly the persistent nature of carboxylic acid···pyridine hydrogen bonds, provides a strong foundation for the rational design of these complex architectures. acs.org

Computational Studies on Reactivity, Selectivity, and Electronic Structure of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, computational studies can provide valuable insights into the reactivity and selectivity of its derivatization reactions, as well as the electronic and optical properties of the resulting products.

DFT calculations can be employed to elucidate the mechanisms of transition metal-catalyzed cross-coupling reactions involving this compound. nih.govresearchgate.netmdpi.com By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control the outcome of these reactions, leading to the development of more efficient and selective catalysts. nih.gov

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired properties. researchgate.netrsc.orgnih.gov For example, DFT can be used to predict the electronic band gaps, charge transport properties, and absorption/emission spectra of different derivatives, guiding the synthetic efforts towards materials with optimal performance in electronic and optical applications. researchgate.net These computational predictions can help to identify promising candidates for applications such as corrosion inhibitors or components in electronic devices. researchgate.net

Q & A

Q. What are the common synthetic routes for Diethyl 4-iodopyridine-2,6-dicarboxylate, and how can reaction yields be optimized?

Methodological Answer: this compound is typically synthesized via halogen exchange or direct metalation. For example, dimethyl 4-iodopyridine-2,6-dicarboxylate was prepared from its chloro analog using sodium iodide, achieving an 11.2% yield . A related metalation approach with a lithium-cadmium base yielded methyl 4-iodopyridine-2,6-dicarboxylate at 3% yield, followed by flash chromatography purification . To optimize yields:

  • Use excess NaI or alternative iodide sources (e.g., KI).
  • Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.
  • Monitor reaction progress via TLC or HPLC to minimize side reactions.

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialConditionsYieldReference
Halogen ExchangeDimethyl 4-chloro derivativeNaI, DMF, 80°C, 24 h11.2%
MetalationMethyl pyridine-2,6-dicarboxylateLi-Cd base, THF, −78°C3%

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Peaks for ester methyl/methylene groups appear at δ ~4.0–4.4 ppm (1H) and δ ~60–65 ppm (13C). Aromatic protons adjacent to iodine exhibit deshielding (e.g., δ ~8.6 ppm in methyl analogs) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M–C2H2O2]+ fragments) with <2 ppm error .
  • FT-IR : Look for C=O stretches (~1720 cm⁻¹) and C–I vibrations (~500 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Storage : Keep locked in a ventilated, cool area (P405) .
  • PPE : Use face shields, nitrile gloves, and lab coats. Flush eyes/skin immediately with water upon contact .
  • Waste Disposal : Follow local regulations for halogenated organic waste (P501) .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound?

Methodological Answer: SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data Collection : Use a Bruker CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Hydrogen Handling : Apply riding models or independent refinement for non-H atoms.
  • Validation : Check ADDSYM/PLATON for missed symmetry and R1/wR2 convergence (<0.05 discrepancy) .
  • Challenges : Address disorder in ester groups or iodine thermal motion using ISOR/SADI restraints .

Q. What role does the iodine substituent play in the reactivity of this compound?

Methodological Answer: The iodine atom:

  • Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd/Cu catalysts) .
  • Influences electronic properties : The strong electron-withdrawing effect enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution.
  • Crystal Packing : Heavy atom effects may enhance X-ray diffraction contrast but require careful absorption correction .

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution and frontier orbitals (HOMO/LUMO).
  • Docking Studies : Model interactions with transition metals (e.g., Pd) to predict catalytic activity .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to map energy profiles for iodine displacement or coupling reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.